![molecular formula C20H28D4O5 B163474 (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid CAS No. 211105-29-2](/img/structure/B163474.png)

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid

Overview

Description

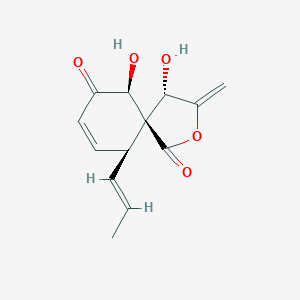

“(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid” is a chemical compound with the molecular formula C20H32O5 . It is also known as Prostaglandin D2 . The principal cyclooxygenase metabolite of arachidonic acid, it is released upon activation of mast cells and is also synthesized by alveolar macrophages .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the Isomeric SMILES string: CCCCCC@@HO)C\C=C/CCCC(=O)O)O .Physical And Chemical Properties Analysis

The molecular weight of this compound is 352.465 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Scientific Research Applications

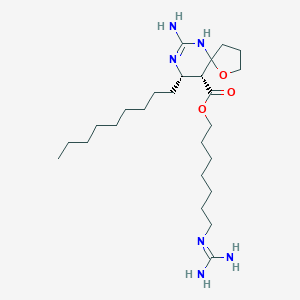

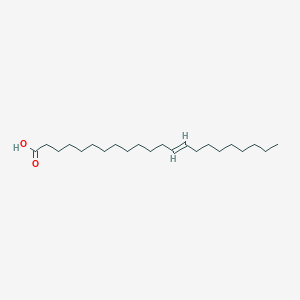

Application in Mycolic Acid Biosynthesis

- Inhibition of Mycolic Acid Biosynthesis: (Z)-Tetracos-5-enoic acid, an analogue of the compound , has been identified as a key intermediate in mycobacterial mycolic acid biosynthesis. It's been found that certain analogues of this acid can act as inhibitors of mycolic acid biosynthesis, which is a crucial component in the cell envelope of pathogenic mycobacteria (Hartmann et al., 1994). This suggests potential applications in the development of antimicrobial agents targeting mycobacteria.

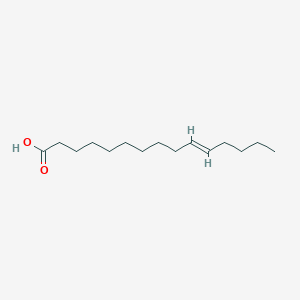

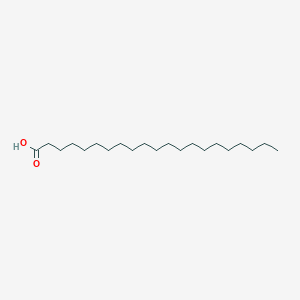

Application in Antibacterial Activity

- Synthesis and Antibacterial Activity: Fatty acid hydrazides derived from acids similar to the compound of interest have been used to synthesize biologically active 1,3,4-oxadiazoles. These compounds exhibited significant antibacterial activity, suggesting the potential use of the compound in the development of new antibacterial agents (Banday et al., 2010).

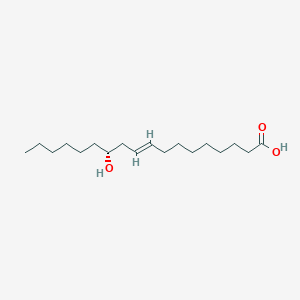

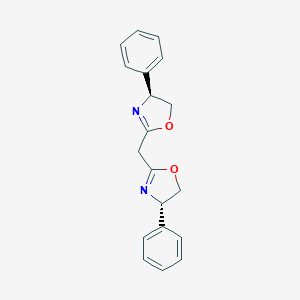

Application in Organic Synthesis

- Stereocontrol in Organic Synthesis: The compound's analogues have been used in complex organic synthesis processes, demonstrating their utility in stereocontrolled synthesis. This could imply the potential use of the compound in developing methodologies for synthesizing complex molecules with specific stereochemical configurations (Fleming & Lawrence, 1998).

Mechanism of Action

Target of Action

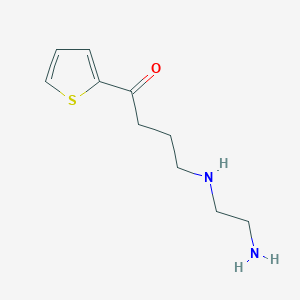

Prostaglandin D2-d4, also known as (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid or 9ALPHA,15S-DIHYDROXY-11-OXO-PROSTA-5Z,13E-DIEN-1-OIC-3,3,4,4-D4 ACID, primarily targets the Prostaglandin D2 receptor 2 (DP2) . This receptor is predominantly expressed by key cells involved in type 2 immune responses, including T_H2 cells, type 2 innate lymphoid cells, and eosinophils .

Mode of Action

Prostaglandin D2-d4 interacts with its target, the DP2 receptor, inducing significant inflammatory cell chemotaxis and degranulation . This interaction leads to the release of pro-inflammatory cytokines and harmful cationic proteases .

Biochemical Pathways

The synthesis of Prostaglandin D2-d4 occurs through the arachidonic acid cascade, with the final conversion from PGH2 done by Prostaglandin D2 synthase (PTGDS) . The activation of the DP2 receptor pathway leads to the release of cytokines from ILC2 and T_H2 cells , causing some of the characteristic features of asthma, including airway inflammation, IgE production, mucus metaplasia, airway hyper-reactivity, smooth muscle remodeling, and eosinophilia .

Pharmacokinetics

It is known that it is released upon activation of mast cells and is also synthesized by alveolar macrophages .

Result of Action

The interaction of Prostaglandin D2-d4 with the DP2 receptor has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function .

Action Environment

The action of Prostaglandin D2-d4 is influenced by environmental factors such as allergens, air pollution, secondhand smoke, and smoke . These factors can increase the concentration of Prostaglandin D2-d4 in asthma patients, which is 10 times higher than in control patients .

properties

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMBVRSPMRCCGG-DCNIGHKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

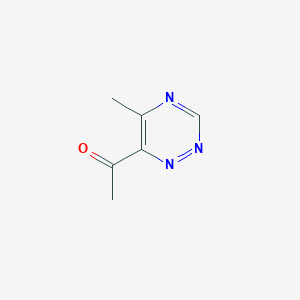

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.